2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE
Description
2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)-4-(methylsulfanyl)butanoate is a structurally complex compound featuring a phenothiazine core linked to a benzoylamino-substituted butanoate ester via an oxoethyl bridge. Phenothiazines are heterocyclic systems known for diverse biological activities, including antipsychotic and antihistaminic effects .
Properties
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-33-16-15-19(27-25(30)18-9-3-2-4-10-18)26(31)32-17-24(29)28-20-11-5-7-13-22(20)34-23-14-8-6-12-21(23)28/h2-14,19H,15-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGQTKNXRCMQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps, starting with the preparation of the phenothiazine derivative. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The subsequent steps involve the introduction of the oxoethyl group, benzoylamino group, and the butanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the oxo group can yield the corresponding alcohol.
Scientific Research Applications
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes involving phenothiazine derivatives.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, and this compound may have potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with molecular targets such as enzymes or receptors. The phenothiazine moiety is known to interact with various biological targets, potentially modulating their activity. The benzoylamino group and the butanoate ester may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(Acetylamino)-4-(Methylsulfanyl)Butanoate
Key Features :
- Substituents: Acetylamino instead of benzoylamino; lacks phenothiazine-oxoethyl group.
- Properties : Safety data indicate handling precautions (e.g., inhalation risks) . The methylsulfanyl group aligns with the target compound, suggesting shared solubility or stability traits.
- Applications : Likely a synthetic intermediate due to its ester and sulfanyl groups.
10-[(4-Nitrophenyl)Ethynyl]-10H-Phenothiazine
Key Features :
- Substituents: Nitrophenyl ethynyl group at the phenothiazine N-10 position.
- Properties: Crystal structure data reveal conformational flexibility in the phenothiazine ring, influenced by the ethynyl substituent .
- Applications: Potential use in optoelectronics due to extended π-conjugation from the ethynyl group.
Methyl 2-Benzoylamino-2-(Oxo)Butanoate Derivatives
Key Features :
- Substituents: Benzoylamino and oxo groups, similar to the target compound’s backbone.
- Reactivity: Undergoes cyclization in polyphosphoric acid to form oxazoloquinolines and imidazoles .
Physicochemical and Functional Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
